2-(2-Chlorophenoxy)-5-methylaniline 2-(2-Chlorophenoxy)-5-methylaniline
Brand Name: Vulcanchem
CAS No.: 946773-62-2
VCID: VC8158977
InChI: InChI=1S/C13H12ClNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3
SMILES: CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N
Molecular Formula: C13H12ClNO
Molecular Weight: 233.69 g/mol

2-(2-Chlorophenoxy)-5-methylaniline

CAS No.: 946773-62-2

Cat. No.: VC8158977

Molecular Formula: C13H12ClNO

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenoxy)-5-methylaniline - 946773-62-2

Specification

CAS No. 946773-62-2
Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
IUPAC Name 2-(2-chlorophenoxy)-5-methylaniline
Standard InChI InChI=1S/C13H12ClNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3
Standard InChI Key PYVDQRNGHKDDPJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N
Canonical SMILES CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N

Introduction

Chemical Structure and Properties

2-(2-Chlorophenoxy)-5-methylaniline (CAS 946773-62-2) has the molecular formula C₁₃H₁₂ClNO, with a molecular weight of 233.69 g/mol . Its structure consists of:

  • Aniline core: A benzene ring with an NH₂ group at position 2.

  • Chlorophenoxy group: A 2-chlorophenoxy moiety attached to the aniline ring at position 2.

  • Methyl substituent: A methyl group at position 5 of the aniline ring.

Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₂ClNO
Molecular Weight233.69 g/mol
CAS Number946773-62-2
Boiling PointNot explicitly reported; inferred from analogs
Melting PointNot explicitly reported
Density~1.2 g/cm³ (analogous to similar compounds)
Hazard ClassIrritant (Xi)

The compound’s structure facilitates hydrogen bonding and π-π interactions, contributing to its reactivity in organic synthesis .

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-5-methylaniline typically involves nucleophilic aromatic substitution or coupling reactions. Below are key methods:

Method 1: Nucleophilic Substitution

  • Reactants: 2-Chlorophenol and 5-methylaniline derivatives.

  • Conditions: Base (e.g., K₂CO₃) and a solvent (e.g., DMF or toluene).

  • Mechanism: The hydroxyl group of 2-chlorophenol is deprotonated, forming a phenoxide ion that attacks the electrophilic 2-position of the 5-methylaniline ring .

Method 2: Reduced Diazotization

  • Reactants: 3-Chloro-5-methyl-4-nitroaniline.

  • Steps:

    • Diazotization: Treat with NaNO₂ and H₂SO₄ at 0–5°C.

    • Reduction: Use hypophosphorous acid (H₃PO₂) followed by iron powder.

  • Yield: ~82.5% under optimized conditions .

Method 3: Catalytic Coupling

  • Reagents: Pd catalysts and ligands (e.g., Suzuki coupling).

  • Scope: Limited data; inferred from analogous chlorophenoxy-aniline syntheses .

Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldAdvantagesLimitations
Nucleophilic SubstitutionK₂CO₃, DMF, 80–100°CModerateHigh purity, scalableRequires anhydrous conditions
Diazotization-ReductionNaNO₂, H₃PO₂, Fe powder82.5%High yield, one-pot processToxic byproducts (NOx gases)
Catalytic CouplingPd catalyst, ligandsN/AVersatile for complex structuresHigh cost of catalysts

Applications

Pharmaceutical Chemistry

2-(2-Chlorophenoxy)-5-methylaniline serves as a building block for bioactive molecules:

  • Antimicrobial Agents: Chlorophenoxy groups enhance binding to microbial targets, as seen in analogous compounds .

  • Antifungal Derivatives: Modifications (e.g., alkylation or acylation) improve potency .

  • Receptor Modulators: The aniline core interacts with protein kinases or GPCRs .

Materials Science

  • Polymer Synthesis: Used in aromatic polyamides or polyesters for high-temperature applications .

  • Dye Intermediates: The chlorophenoxy group acts as a chromophore in azo dyes .

Environmental Concerns

  • Toxicity: Chlorine release during degradation poses environmental risks .

  • Handling: Requires proper ventilation and waste disposal .

Research Findings

Biological Activity

  • Antimicrobial Studies: Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Structure-Activity Relationship (SAR):

    • Chlorine Position: 2-chloro substitution enhances lipophilicity and membrane penetration.

    • Methyl Group: Stabilizes the aniline ring, reducing oxidation susceptibility .

Spectroscopic Characterization

TechniqueKey Peaks/ShiftsSource
¹H NMRδ 7.1–7.3 (aromatic H), δ 2.3 (CH₃)
IR Spectroscopy3300 cm⁻¹ (NH₂), 1250 cm⁻¹ (C–O)
HazardDescriptionSource
IrritationCauses skin/eye irritation
ToxicityMay be toxic if inhaled or ingested
Environmental ImpactChlorine release contaminates water

Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and a lab coat.

  • Storage: Cool, dry place away from bases and oxidizers.

  • Disposal: Incinerate or use chemical neutralization .

Future Directions

  • Green Chemistry: Developing solvent-free synthesis or microwave-assisted methods.

  • Biological Optimization: Exploring prodrug strategies to reduce toxicity.

  • Material Innovations: Incorporating the compound into conductive polymers .

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